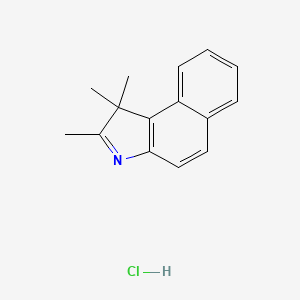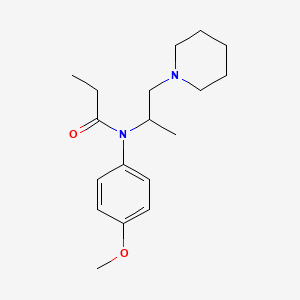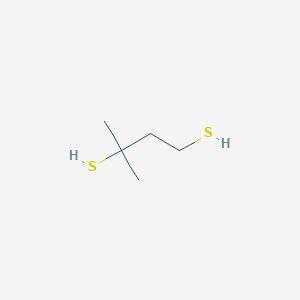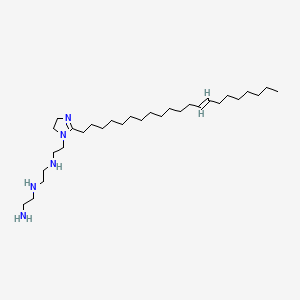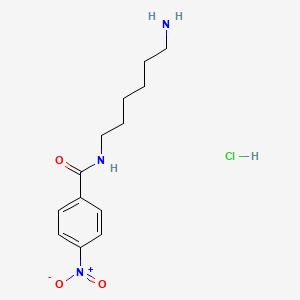
Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride: is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminohexyl group and a nitro group attached to the benzamide structure. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with 6-aminohexylamine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride can undergo oxidation reactions, particularly at the aminohexyl group, leading to the formation of corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro group or the aminohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Chemistry: Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of nitro and aminohexyl groups on biological systems. It is often used in experiments involving enzyme inhibition and protein binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with enhanced properties.
作用機序
The mechanism of action of Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, leading to inhibition or activation of their functions. The aminohexyl group can facilitate binding to specific receptors or transporters, modulating their activity and influencing cellular processes.
類似化合物との比較
- Benzamide, N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]azo]-
- N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide
- Bis(6-aminohexyl)amine
Comparison:
- Benzamide, N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]azo]- has a similar structure but contains an additional dimethylamino group, which can influence its chemical reactivity and biological activity.
- N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide contains a naphthalenesulfonamide group, which can alter its interaction with biological targets compared to Benzamide, N-(6-aminohexyl)-4-nitro-, monohydrochloride.
- Bis(6-aminohexyl)amine has two aminohexyl groups, which can enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications.
特性
CAS番号 |
112757-49-0 |
|---|---|
分子式 |
C13H20ClN3O3 |
分子量 |
301.77 g/mol |
IUPAC名 |
N-(6-aminohexyl)-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c14-9-3-1-2-4-10-15-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,1-4,9-10,14H2,(H,15,17);1H |
InChIキー |
MMIYWTGREPAJTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCN)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



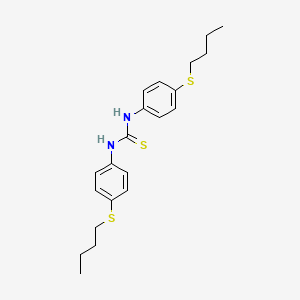
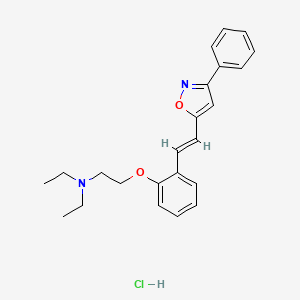
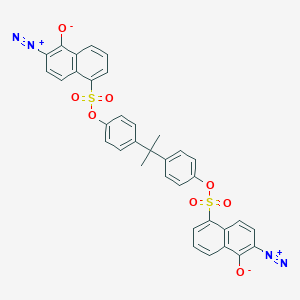
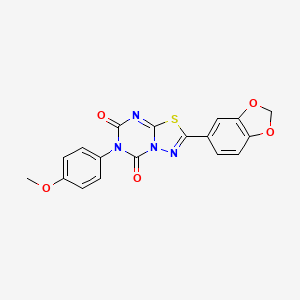

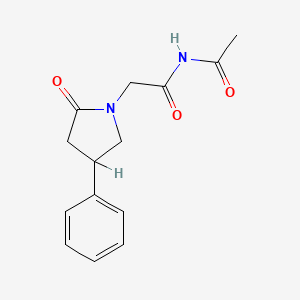
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
